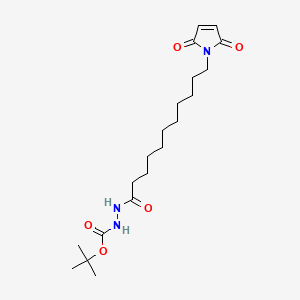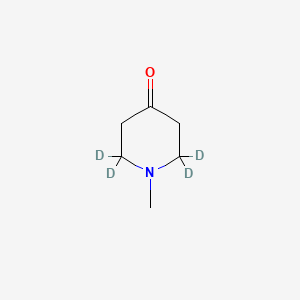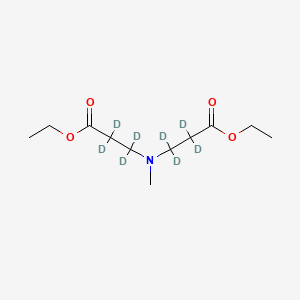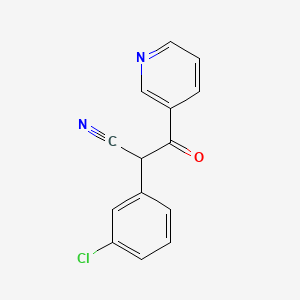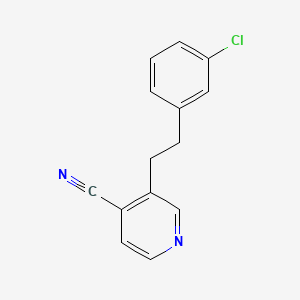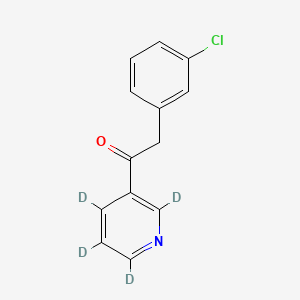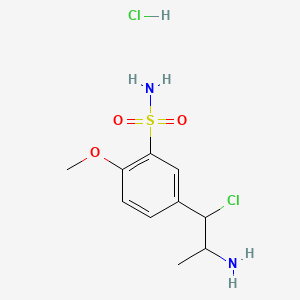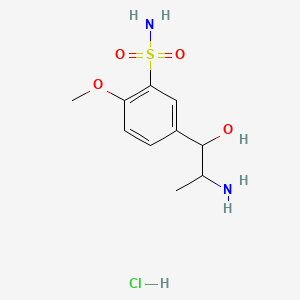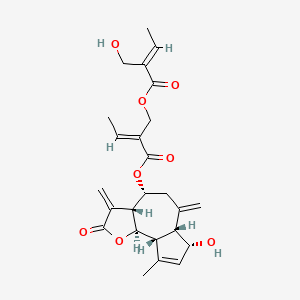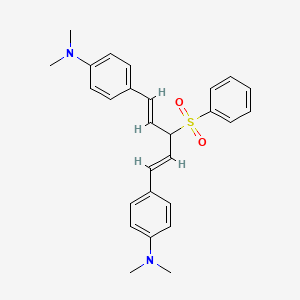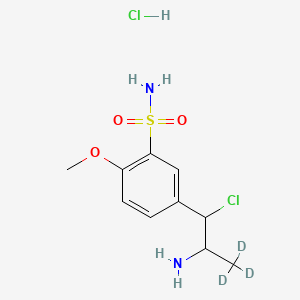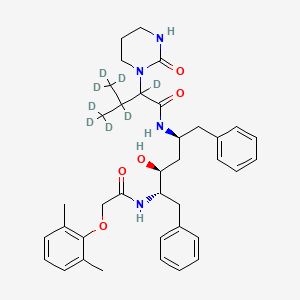
Lopinavir-d8
Übersicht
Beschreibung
Lopinavir-d8 is a deuterium-labeled version of Lopinavir . Lopinavir is a potent HIV-1 protease inhibitor, which means it inhibits the replication of clinical isolates of HIV-1 .
Synthesis Analysis
Lopinavir-d8 is intended for use as an internal standard for the quantification of Lopinavir by GC- or LC-MS . The synthesis of Lopinavir and its related substances has been observed during the manufacturing process of Lopinavir in the laboratory .Molecular Structure Analysis
The molecular structure of Lopinavir-d8 is similar to that of Lopinavir, with the difference being the presence of deuterium .Chemical Reactions Analysis
Lopinavir-d8, like Lopinavir, is a peptidomimetic molecule. It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .Physical And Chemical Properties Analysis
Lopinavir-d8 has a molecular weight of 636.85 and a molecular formula of C37H40D8N4O5 . It is a solid substance that is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
COVID-19 Treatment : Lopinavir combined with Ritonavir has been evaluated for its potential efficacy in treating COVID-19. Studies have assessed their role in various treatment regimens, often in combination with other medications like hydroxychloroquine or interferon-beta (Kupferschmidt & Cohen, 2020) (Horby et al., 2020).
HIV Treatment : Lopinavir/Ritonavir has demonstrated efficacy in the treatment of HIV-1 infection. It is noted for its high genetic barrier to resistance and is beneficial in both antiretroviral-naïve and -experienced patients (Kempf et al., 2004) (Chandwani & Shuter, 2008).
Pharmacokinetics : Studies have explored the pharmacokinetics of Lopinavir, including factors like patient characteristics that influence its plasma concentrations (van der Leur et al., 2006).
Nanostructured Lipidic Carriers : Research has been conducted on the development of nanostructured lipidic carriers of Lopinavir for brain targeting to reduce HIV-associated neurocognitive disorder (Garg et al., 2019).
Drug Resistance and Safety : Investigations have been made into the incidence of drug resistance in HIV treatments involving Lopinavir/Ritonavir, with findings suggesting a lower resistance compared to other treatments (Delaugerre et al., 2009).
Combination Therapies : Studies have assessed Lopinavir/Ritonavir in combination with other drugs, examining their effectiveness in various therapeutic strategies, including for diseases like SARS (Chu et al., 2004).
Anticancer Potential : A novel NO-releasing derivative of Lopinavir, Lopinavir-NO, has been found to have a stronger anticancer action than Lopinavir in vitro and in vivo, suggesting its potential for treating melanoma (Paskaš et al., 2019).
Eigenschaften
IUPAC Name |
2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1/i1D3,2D3,25D,34D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHKTHWMRKYKJE-JOYHXWCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lopinavir-d8 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



